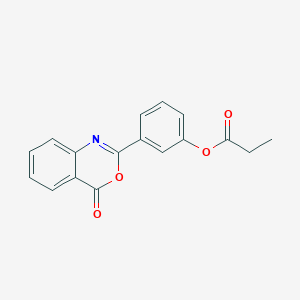![molecular formula C14H22ClNOS B4411682 2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride](/img/structure/B4411682.png)
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride, also known as DMPE, is a chemical compound that has been widely used in scientific research applications. DMPE is a morpholine derivative and is a potent inhibitor of acetylcholinesterase. This compound has been used in the study of the biochemical and physiological effects of acetylcholinesterase inhibition, as well as in the development of new drugs for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter that plays a key role in cognitive function and memory. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. This compound has also been shown to have antioxidant properties, which can help to protect the brain from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride has a number of advantages for use in lab experiments. This compound is readily available and can be synthesized in high yield and purity. This compound is also a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholinesterase inhibition on the nervous system.
However, there are also limitations to the use of this compound in lab experiments. This compound is highly toxic and can be dangerous if not handled properly. This compound also has a short half-life, which can make it difficult to study the long-term effects of acetylcholinesterase inhibition.
Zukünftige Richtungen
There are a number of future directions for the study of 2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride and its effects on the nervous system. One area of research is the development of new drugs that can target acetylcholinesterase inhibition in a more specific and targeted manner. Another area of research is the study of the long-term effects of this compound and other acetylcholinesterase inhibitors on cognitive function and memory.
Conclusion:
In conclusion, this compound is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research applications. This compound has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain and antioxidant properties. While there are limitations to the use of this compound in lab experiments, this compound remains a useful tool for studying the effects of acetylcholinesterase inhibition on the nervous system.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride has been widely used in scientific research to study the effects of acetylcholinesterase inhibition on the nervous system. This compound has been shown to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-10-15(11-13(2)16-12)8-9-17-14-6-4-3-5-7-14;/h3-7,12-13H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLITCOPRCVUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)
![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)


![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)
![5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4411660.png)
![1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4411672.png)
![1-{4-[4-(4-morpholinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4411680.png)
![1-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411683.png)
